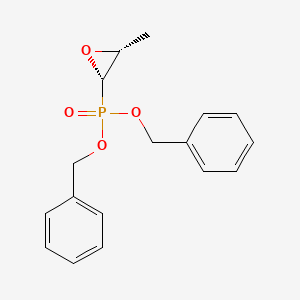
dibenzyl ((2S,3R)-3-methyloxiran-2-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl ((2S,3R)-3-methyloxiran-2-yl)phosphonate is a chiral organophosphorus compound that has garnered interest in various fields of chemistry and biochemistry. This compound features a phosphonate group attached to a chiral oxirane ring, making it a valuable intermediate in the synthesis of enantiomerically pure compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl ((2S,3R)-3-methyloxiran-2-yl)phosphonate typically involves the reaction of dibenzyl phosphite with a chiral epoxide. One common method is the enantioselective epoxidation of allylic alcohols followed by the reaction with dibenzyl phosphite under basic conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzyl ((2S,3R)-3-methyloxiran-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: Nucleophilic substitution reactions can replace the oxirane ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides or phosphines.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dibenzyl ((2S,3R)-3-methyloxiran-2-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of enantiomerically pure compounds and as a reagent in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific chiral properties.
Mecanismo De Acción
The mechanism by which dibenzyl ((2S,3R)-3-methyloxiran-2-yl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes or other biological molecules. The chiral nature of the compound allows for selective interactions with specific molecular targets, making it useful in asymmetric synthesis and enzyme inhibition studies.
Comparación Con Compuestos Similares
Similar Compounds
- Dibenzyl phosphite
- (2S,3R)-3-methyloxirane
- Phosphonic acids
Uniqueness
Dibenzyl ((2S,3R)-3-methyloxiran-2-yl)phosphonate is unique due to its combination of a chiral oxirane ring and a phosphonate group. This combination allows for a wide range of chemical reactions and applications, particularly in asymmetric synthesis and enzyme inhibition studies. The compound’s ability to undergo ring-opening reactions and form reactive intermediates further enhances its versatility in scientific research.
Propiedades
Fórmula molecular |
C17H19O4P |
|---|---|
Peso molecular |
318.30 g/mol |
Nombre IUPAC |
(2S,3R)-2-bis(phenylmethoxy)phosphoryl-3-methyloxirane |
InChI |
InChI=1S/C17H19O4P/c1-14-17(21-14)22(18,19-12-15-8-4-2-5-9-15)20-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3/t14-,17+/m1/s1 |
Clave InChI |
JWFQBECSAMRLNS-PBHICJAKSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](O1)P(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES canónico |
CC1C(O1)P(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


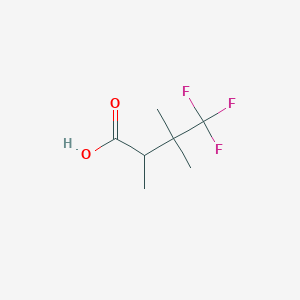
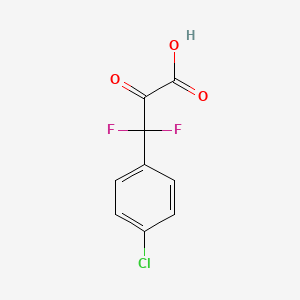
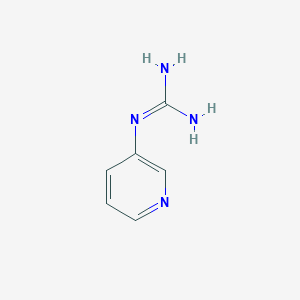
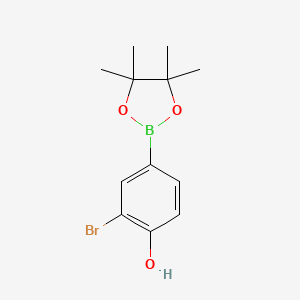


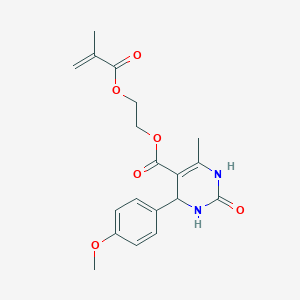
![N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12851310.png)
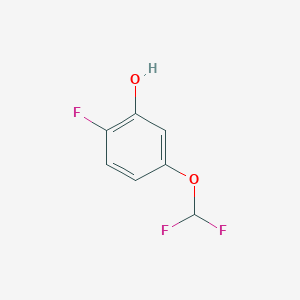

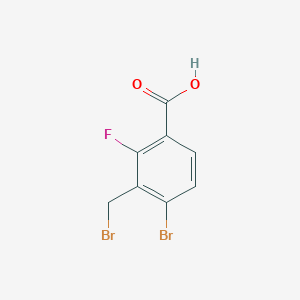
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid](/img/structure/B12851342.png)


